Diphosphorus tetraiodide

Radiochemistry PET Tracer Synthesis Carbon-11 Labeling

Researchers requiring selective deoxygenation without functional group incompatibility often face reagent instability and inconsistent performance. Diphosphorus tetraiodide (P₂I₄, CAS 13455-00-0), the most stable diphosphorus tetrahalide, features a unique P-P single bond that enables mild, chemoselective deoxygenation of acetals, ketals, epoxides, and aldoximes. • 80-90% radiochemical yield for [¹¹C]methyl iodide in PET tracer synthesis • 10-fold conductivity enhancement vs. LiI in solid-state battery electrolytes • 70-90% yield in stereoselective allylic iodination Supplied as orange crystalline solid (≥95%), stored at 2-8°C. Global shipping available.

Molecular Formula P2I4
I4P2
Molecular Weight 569.565 g/mol
CAS No. 13455-00-0
Cat. No. B084567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphosphorus tetraiodide
CAS13455-00-0
Molecular FormulaP2I4
I4P2
Molecular Weight569.565 g/mol
Structural Identifiers
SMILESP(P(I)I)(I)I
InChIInChI=1S/I4P2/c1-5(2)6(3)4
InChIKeyYXXQTQYRRHHWFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphosphorus Tetraiodide (P₂I₄) Baseline Profile


Diphosphorus tetraiodide (P₂I₄, CAS 13455-00-0) is an inorganic phosphorus(II) subhalide and the most stable member of the diphosphorus tetrahalide series [1]. It is commercially supplied as an orange crystalline solid (assay ≥95%) with a melting point of 124–127 °C and a molecular weight of 569.57 g/mol . Unlike many phosphorus halides, P₂I₄ features a direct phosphorus-phosphorus single bond (P–P distance ~2.230 Å at 120 K), a structural feature that fundamentally governs its unique reactivity as a mild deoxygenating and dehydrating agent in organic synthesis [2]. Its preparation, typically via disproportionation of phosphorus triiodide (2 PI₃ → P₂I₄ + I₂) in dry ether, establishes a dynamic equilibrium that distinguishes its handling and application profile from its closest analog, PI₃ [3].

Mild deoxygenation & dehydration agent
Unique P–P bond reactivity profile
Late-stage functional group interconversion

Why P₂I₄ Cannot Be Substituted


Generic substitution of P₂I₄ with other phosphorus iodides, particularly phosphorus triiodide (PI₃), is scientifically invalid for critical applications due to fundamental differences in oxidation state, molecular structure, and resultant reactivity profiles. P₂I₄ is the only known stable halogeno derivative of diphosphine, possessing a P–P single bond and phosphorus in the +2 oxidation state, which confers a unique and selective affinity for oxygen atoms [1]. In contrast, PI₃ is a phosphorus(III) trihalide that acts as a potent, non-selective halogenating agent and readily disproportionates into P₂I₄ and I₂ in solution [2]. While PI₃ is often a precursor in P₂I₄ synthesis, their equilibrium relationship in solvents like CS₂ necessitates careful specification for reproducible experimental outcomes . This divergence translates into quantifiable differences in yield, selectivity, and functional group compatibility, as detailed in the evidence guide below.

P₂I₄
Phosphorus(II) subhalide with a direct P–P single bond, stable orange crystalline solid. Acts as a selective, mild oxygen acceptor.
PI₃
Phosphorus(III) trihalide that is a potent, non-selective halogenating agent. Disproportionates in solution to P₂I₄ and I₂, shifting reaction equilibrium.
Other PX₃/PX₅
PCl₃, PBr₃, PCl₅ lack the mild chemoselectivity of P₂I₄ and may cause unwanted halogenation or substrate decomposition.

P₂I₄ Quantitative Comparison


Radiochemical [¹¹C]Methyl Iodide Synthesis

In the production of [¹¹C]methyl iodide from [¹¹C]methanol, the use of solid diphosphorus tetraiodide (P₂I₄) as a reagent offers significant practical advantages over the established procedure using hydrogen iodide (HI). The P₂I₄ method yields [¹¹C]methyl iodide with a radiochemical yield of 80–90% and a radiochemical purity of 99.5%, with the added benefit that the P₂I₄ reagent is reusable for several preparations, reducing waste and improving process economy [1].

[¹¹C]CH₃I synthesis
Head-to-head
80–90% radiochemical yield, 99.5% purity; reagent reusable
Supports reliable PET tracer production workflow
Comparison vs HI method; reported process economy advantage
Radiochemistry PET Tracer Synthesis Carbon-11 Labeling

Ionic Conductivity in Solid Electrolytes

Incorporation of P₂I₄ into a lithium borohydride (LiBH₄) solid electrolyte system significantly enhances ionic conductivity compared to the standard lithium iodide (LiI) additive. At room temperature, the LiBH₄–P₂I₄ composite achieves an ionic conductivity of 10⁻⁴ S/cm, which is a full order of magnitude higher than the 10⁻⁵ S/cm observed for the LiBH₄–LiI system. Furthermore, the P₂I₄-based electrolyte demonstrates improved suppression of conductivity degradation over time [1].

Ionic conductivity
Head-to-head
10⁻⁴ S/cm (LiBH₄–P₂I₄) vs 10⁻⁵ S/cm (LiBH₄–LiI)
10× higher room-temperature conductivity
Solid-state electrolyte composite; time-dependent degradation suppressed
Solid-State Batteries Electrolyte Materials Ionic Conductivity

Selective Epoxide Cleavage to Alcohols

Diphosphorus tetraiodide, when used in conjunction with a catalytic amount of tetraethylammonium bromide (Et₄NBr) at room temperature, achieves the regioselective conversion of epoxides to the corresponding higher substituted alcohols in high yields. This method demonstrates a distinct selectivity profile compared to other common epoxide reduction systems, such as LiBH₄ or LiAlH₄, which often lead to different regiochemical outcomes or require harsher conditions [1]. The specific yields for this P₂I₄-mediated reaction are reported as 'greater yields' in comparison to unspecified conventional methods for the same transformation.

Epoxide cleavage
Class-level
Regioselective conversion to higher substituted alcohols; reported greater yields vs conventional agents
Mild room-temperature method with catalytic Et₄NBr
Yields qualitative; selectivity profile differs from LiBH₄/LiAlH₄
Organic Synthesis Epoxide Reduction Regioselectivity

Allylic Alcohol Iodination

P₂I₄ enables a rapid and efficient synthesis of α,β-unsaturated iodides from allylic alcohols. When α,β-unsaturated alcohols are reacted with solid P₂I₄ under reduced pressure (10⁻² Torr) at 85°C, the corresponding iodides are obtained in 2–5 minutes with yields of 70–90% (purity <90%). This method is particularly noteworthy for unsymmetrical alcohols, where an allylic rearrangement consistently yields the thermodynamically more stable iodide product, providing a predictable synthetic outcome [1].

Allylic alcohol iodination
Supporting evidence
2–5 min, 70–90% yield; vacuum (10⁻² Torr) at 85°C
Fast route to α,β-unsaturated iodides with predictable rearrangement
Solid P₂I₄ under reduced pressure; stereochemical outcome context
Halogenation Iodide Synthesis Allylic Rearrangement

Mild Deoxygenation and Dehydration

P₂I₄ is distinguished from other phosphorus halides (e.g., PCl₃, PBr₃) and even its close analog PI₃ by its unique ability to act as a mild and efficient deoxygenating and dehydrating agent while preserving a wide range of sensitive functionalities. It is effective for deprotecting acetals and ketals to aldehydes and ketones, converting epoxides to alkenes, and transforming aldoximes into nitriles under conditions that minimize side reactions [1][2]. This functional group tolerance is a key differentiator from stronger, less selective halogenating agents like PI₃ or PCl₅, which may cause unwanted chlorination or decomposition of sensitive substrates.

Deoxygenation/dehydration
Class-level
Mild, efficient conversion of acetals, ketals, epoxides, aldoximes; broad functional group tolerance
Enables complex molecule late-stage manipulations
Qualitative advantage over stronger phosphorus halides; source review advised
Deoxygenation Functional Group Interconversion Protecting Group Chemistry

P₂I₄ Application Scenarios


[¹¹C]Methyl Iodide PET Tracer Synthesis

Procurement of high-purity P₂I₄ (≥95%) is essential for radiochemistry facilities synthesizing [¹¹C]methyl iodide, a critical precursor for positron emission tomography (PET) tracers. The P₂I₄-based method provides a quantifiable advantage over alternative procedures, delivering [¹¹C]CH₃I in 80–90% radiochemical yield with 99.5% purity, while the solid reagent's reusability for multiple preparations reduces radioactive waste and operational costs [1].

Solid-State Battery Electrolyte Formulation

For researchers and developers of next-generation solid-state batteries, P₂I₄ serves as a key additive to enhance the ionic conductivity of LiBH₄-based electrolytes. Its use results in a quantifiable 10-fold increase in room-temperature conductivity (from 10⁻⁵ S/cm to 10⁻⁴ S/cm) compared to the conventional LiI additive, while also mitigating time-dependent conductivity degradation [1]. This makes P₂I₄ a strategically critical material for procurement in this field.

Mild Functional Group Interconversions

In the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), P₂I₄ is the reagent of choice for mild, selective deoxygenation and dehydration steps. Its unique chemoselectivity allows for the conversion of acetals, ketals, epoxides, and aldoximes in the presence of sensitive functionalities, thereby reducing the need for extensive protecting group strategies and improving overall synthetic efficiency [1][2]. The patent literature further validates its use in deprotection of hydroxyl groups in highly functionalized, biologically active molecules like ascofuranone [3].

Stereoselective Iodide Building Block Synthesis

P₂I₄ enables the rapid and stereoselective synthesis of valuable α,β-unsaturated and amino alkyl iodides. As a solid reagent, it can be used under vacuum conditions to achieve fast (2-5 min) iodination of allylic alcohols in 70-90% yield, with predictable allylic rearrangement to the more stable isomer [1]. Additionally, ultrasound-accelerated protocols with P₂I₄ provide nearly quantitative yields for N-protected amino alkyl iodides from amino alcohols under mild, neutral conditions [2]. This predictable and efficient methodology is highly valued in academic and industrial labs synthesizing building blocks for medicinal chemistry.

Application
Selection Property
Validation Focus
PET tracer [¹¹C]CH₃I synthesis
High radiochemical yield and reagent reusability
Radiochemical purity and process reproducibility
Solid-state battery electrolyte
Ionic conductivity enhancement over LiI additive
Long-term conductivity stability in composites
Mild functional group interconversions
Chemoselective deoxygenation and dehydration
Functional group tolerance in complex substrates
Stereoselective iodide building blocks
Rapid, mild iodination with allylic rearrangement
Stereochemical outcome and yield reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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